molecular formula C16H24N2O3S B5709610 N~2~-benzyl-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide

N~2~-benzyl-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5709610
M. Wt: 324.4 g/mol
InChI Key: ZMKALNMGEJLHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N2-benzyl-N1-cyclohexyl-N2-(methylsulfonyl)glycinamide involves several key steps, including sulfonylation and the formation of glycine derivatives. For example, the synthesis of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 highlights the importance of optimizing core scaffold components to achieve desired activity and selectivity (Cioffi et al., 2013).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, such as benzo[e]cycloalk[g]oxazocinone atropisomers, reveal the presence of axial and central chiralities, indicating the complex structural characteristics that can be present in N2-benzyl-N1-cyclohexyl-N2-(methylsulfonyl)glycinamide derivatives (Gataullin, 2021).

Chemical Reactions and Properties

The chemical reactivity of this class of compounds can be exemplified by the sulfonylation of benzylic C-H bonds, a reaction that forms aryl(2-(arylsulfonylmethyl)aryl)methanones, demonstrating the compound's ability to undergo functionalization (Gong et al., 2018).

Physical Properties Analysis

The physical properties of compounds structurally related to N2-benzyl-N1-cyclohexyl-N2-(methylsulfonyl)glycinamide, such as solubility and melting points, are crucial for understanding their behavior in various environments. However, specific data on these properties for the compound of interest are not readily available in the discussed literature.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for comprehending the compound's utility in chemical syntheses and potential applications. For instance, the reaction of sulfonylimidates with silyl glyoxylates and N-tert-butanesulfinyl aldimines, leading to cyclic N-sulfonylamidines, showcases the intricate chemical properties and potential reactivity pathways these compounds can undergo (Yao & Lu, 2011).

Safety and Hazards

Without specific data, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, safe handling practices should be used to minimize risk .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it has interesting biological activity, it could be studied as a potential drug. If it has unique chemical properties, it could be studied for potential uses in chemical synthesis or materials science .

properties

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-22(20,21)18(12-14-8-4-2-5-9-14)13-16(19)17-15-10-6-3-7-11-15/h2,4-5,8-9,15H,3,6-7,10-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKALNMGEJLHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[benzyl(methylsulfonyl)amino]-N-cyclohexylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.